molecular formula C18H18N4O6S3 B2617064 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899732-00-4

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2617064
CAS No.: 899732-00-4
M. Wt: 482.54
InChI Key: ONGHYCIFAMIADR-UHFFFAOYSA-N
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Description

The compound N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide features a benzothiazole core substituted with nitro (-NO₂) and methoxy (-OCH₃) groups at positions 4 and 6, respectively. A piperidine-4-carboxamide moiety is linked via a sulfonyl group to a thiophene ring. The nitro group may enhance electron-withdrawing effects, influencing reactivity or binding interactions, while the thiophene sulfonyl group could modulate solubility and pharmacokinetics .

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S3/c1-28-13-9-12(22(24)25)10-14-16(13)19-18(30-14)20-17(23)11-4-6-21(7-5-11)31(26,27)15-3-2-8-29-15/h2-3,8-11H,4-7H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGHYCIFAMIADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex synthetic compound with significant potential in medicinal chemistry. Its structure incorporates various pharmacologically relevant moieties, making it a subject of interest for numerous biological activities.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O5SC_{19}H_{20}N_{4}O_{5}S with a molecular weight of approximately 404.52 g/mol. The presence of the benzothiazole and thiophene groups is particularly notable for imparting unique biological properties.

Property Details
Molecular FormulaC19H20N4O5SC_{19}H_{20}N_{4}O_{5}S
Molecular Weight404.52 g/mol
CAS Number683260-06-2

Anticancer Potential

Research indicates that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exhibit promising anticancer activity. Studies have shown that the benzothiazole moiety can interact with various cellular targets involved in cancer proliferation and apoptosis pathways. For instance, docking studies suggest that this compound may inhibit specific kinases involved in tumor growth and metastasis .

Antimicrobial Effects

The compound has also demonstrated significant antimicrobial properties. In vitro studies reveal that it exhibits moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Enzyme Inhibition

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has shown effectiveness as an enzyme inhibitor. It has been tested for its inhibitory activity against acetylcholinesterase (AChE) and urease, with results indicating strong inhibition that could be leveraged for therapeutic applications in neurodegenerative diseases and urolithiasis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Molecular Targets:

  • Kinases: Inhibition of signaling pathways related to cell growth.
  • Bacterial Enzymes: Disruption of enzymatic functions critical for bacterial survival.

Pathways Affected:

  • Modulation of apoptosis through caspase activation.
  • Inhibition of inflammatory pathways, contributing to its anti-inflammatory potential.

Study 1: Antitumor Activity

In a study conducted by Kumar et al. (2009), derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that the presence of the nitro group enhances the anticancer activity by facilitating electron transfer processes within the cells .

Study 2: Antimicrobial Efficacy

A recent investigation highlighted the antimicrobial properties of piperidine derivatives, including this compound, against multi-drug resistant strains. The study found that modifications to the thiophene and benzothiazole rings significantly improved antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Benzothiazole vs. Benzothiophene Derivatives
  • Target Compound : Benzothiazole core with nitro and methoxy substituents.
  • Analog () : 3-Chloro-6-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide.
    • Key Differences :
  • Core Structure : Benzothiophene (sulfur-containing fused ring) vs. benzothiazole (thiazole fused to benzene).
  • Substituents: Chloro (-Cl) at position 3 vs. nitro (-NO₂) at position 4. Implications:
  • Benzothiazoles are more rigid than benzothiophenes, which could influence binding affinity in protein pockets .
Thiazole Derivatives ()
  • Analog () : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides.
    • Key Differences :
  • Pyridinyl substituents vs. benzothiazole core.
  • Lack of sulfonyl groups in some analogs.
    • Implications :
  • Pyridinyl groups may enhance hydrogen bonding, while benzothiazole’s nitro group could improve π-π stacking interactions .

Sulfonamide and Carboxamide Linkages

Piperidine-4-carboxamide Variations ()
  • Analog (): 4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide. Key Differences:
  • Methoxyphenoxy-piperidine vs. thiophene-sulfonyl-piperidine in the target compound.
  • Carboxamide linkage to thiazole vs. benzothiazole.
    • Implications :
  • Thiophene sulfonyl groups may enhance lipophilicity compared to phenyl sulfonyl derivatives, affecting membrane permeability .
Fluorophenyl and Halogenated Analogs ()
  • Analog () : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.
    • Key Differences :
  • Triazole-thione core vs. benzothiazole-carboxamide.
  • Fluorophenyl substituents vs. nitro/methoxy groups.
    • Implications :
  • Fluorine atoms improve metabolic stability but may reduce solubility compared to nitro groups .
Tautomerism in Triazole Derivatives ()
  • Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione tautomeric forms, confirmed by IR (absence of S-H stretch at ~2500–2600 cm⁻¹) .
  • Implications for Target Compound :
    • The absence of tautomerism in the target’s benzothiazole core simplifies spectral interpretation (e.g., ¹H-NMR) compared to triazole analogs .

Comparative Data Table

Feature Target Compound Key Analogs Structural/Functional Impact
Core Structure Benzothiazole Benzothiophene (), Thiazole (), Triazole () Rigidity, electronic effects
Substituents 4-NO₂, 6-OCH₃ 3-Cl (), 2,4-F () Reactivity, solubility, binding affinity
Sulfonyl Group Thiophene-2-sulfonyl Phenylsulfonyl (), Piperidinylsulfonyl () Lipophilicity, metabolic stability
Carboxamide Linkage Piperidine-4-carboxamide Pyridine-2-ylglyciamide (), Thiazole-2-carboxamide () Hydrogen bonding, target selectivity
Spectral Data Expected C=O (IR: ~1660 cm⁻¹), S=O (IR: ~1250 cm⁻¹) Confirmed via IR/NMR () Validation of synthesis and tautomerism

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